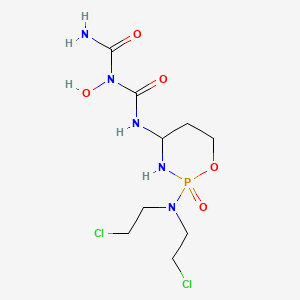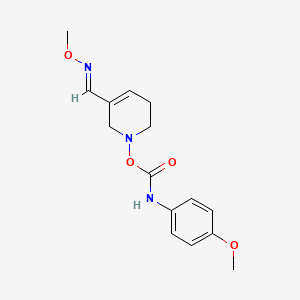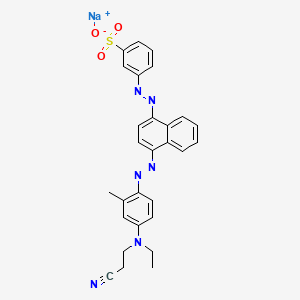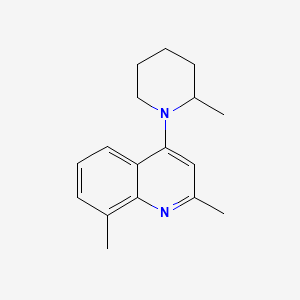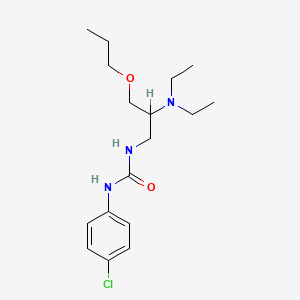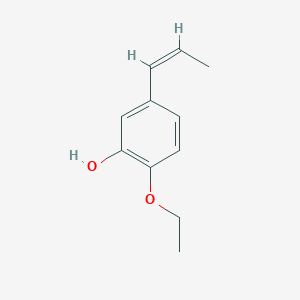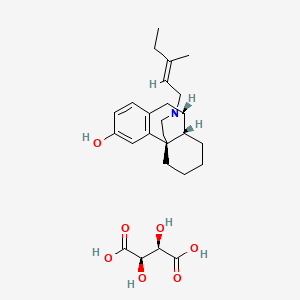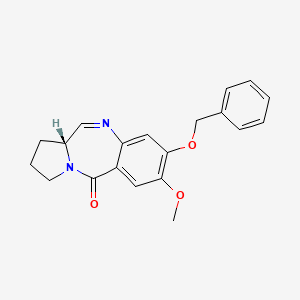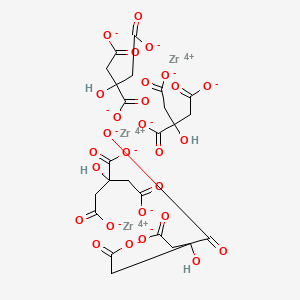
Zirconium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium citrate is a coordination compound formed by the reaction of zirconium ions with citric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a precursor for the synthesis of zirconium-based materials and as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium citrate can be synthesized through several methods, including:
Direct Reaction: Zirconium salts, such as zirconium oxychloride, react with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered and dried.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of zirconium alkoxides in the presence of citric acid. The sol-gel process allows for the formation of this compound with controlled particle size and morphology.
Hydrothermal Synthesis: this compound can also be prepared by reacting zirconium salts with citric acid under hydrothermal conditions. This method involves heating the reaction mixture in a sealed vessel at elevated temperatures and pressures, resulting in the formation of this compound with high purity and crystallinity.
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction method due to its simplicity and cost-effectiveness. Large-scale production may also utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide, a material with significant industrial applications.
Reduction: Reduction reactions involving this compound can lead to the formation of lower oxidation state zirconium compounds.
Substitution: this compound can participate in substitution reactions where the citrate ligands are replaced by other ligands, forming different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of other organic acids or chelating agents under mild conditions.
Major Products
Zirconium Oxide: Formed through oxidation, zirconium oxide is used in ceramics, refractories, and as a catalyst.
Zirconium Complexes: Various zirconium complexes can be formed through substitution reactions, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Zirconium citrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced ceramics, coatings, and as a precursor for the synthesis of zirconium-based nanomaterials.
Wirkmechanismus
The mechanism of action of zirconium citrate involves its ability to form stable complexes with various molecules. The zirconium ion can coordinate with multiple ligands, including organic acids, proteins, and other biomolecules. This coordination ability allows this compound to act as a catalyst, facilitating various chemical reactions. In biological systems, this compound can interact with cellular components, potentially influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium Oxide: Known for its high thermal stability and mechanical strength, used in ceramics and refractories.
Zirconium Silicate: Used in the production of ceramics and as a refractory material.
Zirconium Nitrate: Employed in the synthesis of other zirconium compounds and as a catalyst.
Uniqueness of Zirconium Citrate
This compound is unique due to its ability to form stable complexes with a wide range of ligands, making it versatile for various applications. Its solubility in water and biocompatibility also make it suitable for biological and medical applications, distinguishing it from other zirconium compounds that may have limited solubility or biocompatibility.
Eigenschaften
CAS-Nummer |
108890-18-2 |
|---|---|
Molekularformel |
C24H20O28Zr3 |
Molekulargewicht |
1030.1 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;zirconium(4+) |
InChI |
InChI=1S/4C6H8O7.3Zr/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;;3*+4/p-12 |
InChI-Schlüssel |
ZFQCFWRSIBGRFL-UHFFFAOYSA-B |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+4].[Zr+4].[Zr+4] |
Physikalische Beschreibung |
5-10% Aqueous solution: Light green-yellow liquid with a mild odor; [M-I Swaco MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
